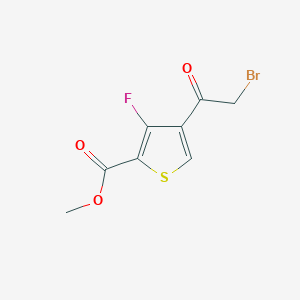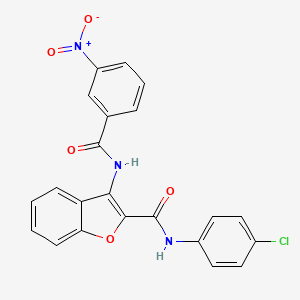
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromoacetyl group, a fluorine atom, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a thiophene derivative followed by acetylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetyl chloride or acetic anhydride for the acetylation step. The final esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
科学研究应用
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-chloroacetyl)-3-fluorothiophene-2-carboxylate
- Methyl 4-(2-bromoacetyl)-3-chlorothiophene-2-carboxylate
- Methyl 4-(2-bromoacetyl)-3-methylthiophene-2-carboxylate
Uniqueness
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is unique due to the presence of both a bromoacetyl group and a fluorine atom on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s lipophilicity and binding affinity, while the bromoacetyl group provides a reactive site for further functionalization.
属性
IUPAC Name |
methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3S/c1-13-8(12)7-6(10)4(3-14-7)5(11)2-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGRTETYVNLQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile](/img/structure/B2702005.png)
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702007.png)
![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2702011.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2702014.png)
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2702017.png)

![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)
acetonitrile](/img/structure/B2702020.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2702022.png)

![[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid](/img/structure/B2702025.png)
